molecular formula C7H8ClNS B13543194 3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine

3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine

Cat. No.: B13543194
M. Wt: 173.66 g/mol
InChI Key: LXIFAUDHUZMBJB-OWOJBTEDSA-N
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Description

3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine is an organic compound featuring a chlorinated thiophene ring attached to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine typically involves multi-step chemical reactions. One common method includes the reaction of 4-chlorothiophene-2-carbaldehyde with a suitable amine under specific conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorothiophen-2-yl)prop-2-en-1-amine is unique due to its specific structural features, such as the chlorinated thiophene ring and the prop-2-en-1-amine moiety.

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

(E)-3-(4-chlorothiophen-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H8ClNS/c8-6-4-7(10-5-6)2-1-3-9/h1-2,4-5H,3,9H2/b2-1+

InChI Key

LXIFAUDHUZMBJB-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC=C1Cl)/C=C/CN

Canonical SMILES

C1=C(SC=C1Cl)C=CCN

Origin of Product

United States

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